Home > Products > Building Blocks P9850 > 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid - 658712-81-3

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Catalog Number: EVT-360427
CAS Number: 658712-81-3
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid” is a compound with the molecular formula C11H14N2O2 . It has a molecular weight of 206.24 . This compound is also known by its IUPAC name, which is the same as the given name .


Synthesis Analysis

The synthesis of this compound has been described in several studies. One method involves the alkylation of 2-methylnaphthyridine with ®-N-Boc-3-(iodomethyl)-pyrrolidine, and an asymmetric Rh-catalysed addition of an arylboronic acid to a 4-(N-pyrrolidinyl)crotonate ester . Another method relies on the efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .


Molecular Structure Analysis

The molecular structure of “3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid” can be analyzed using various techniques such as NMR and high-resolution mass spectrometry . The InChI code for this compound is 1S/C11H14N2O2/c14-10(15)6-5-9-4-3-8-2-1-7-12-11(8)13-9/h3-4H,1-2,5-7H2,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid” include a molecular weight of 206.24 and a computed XLogP3-AA of 2.1 .

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid

    Compound Description: This compound is a highly potent and selective αvβ6 integrin inhibitor. It exhibits high affinity for the αvβ6 integrin in radioligand binding assays (pKi = 11) with a long dissociation half-life (7 hours). This compound demonstrates favorable solubility and pharmacokinetic properties suitable for inhaled administration, leading to its selection for clinical investigations as a potential treatment for idiopathic pulmonary fibrosis. []

    Relevance: This compound shares the core 5,6,7,8-tetrahydro-1,8-naphthyridine structure with 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid. The key structural difference is the presence of a complex substituted pyrrolidinyl-butanoic acid moiety linked to the tetrahydronaphthyridine core via an ethyl bridge. These structural modifications are crucial for its enhanced potency and selectivity towards the αvβ6 integrin compared to the simpler 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid. []

3-[(7R)-7-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]propan-1-amine

    Compound Description: This compound serves as a key intermediate in the synthesis of αVβ3 antagonists. []

    Relevance: This compound shares the core 5,6,7,8-tetrahydro-1,8-naphthyridine structure with 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid. The structural difference lies in the propan-1-amine substituent on the tetrahydronaphthyridine core and an additional methyl group at the 7th position in R configuration. []

(3S,βS)-1,2,3,4-Tetrahydro-β-[[1-[1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl]-4-piperidinyl]methyl]-3-quinolinepropanoic acid (JNJ-26076713)

    Compound Description: This compound is a potent, orally bioavailable, non-peptide αV antagonist derived from the arginine-glycine-asparagine binding motif found in matrix protein ligands like vitronectin. It displays strong inhibitory activity against αVβ3 and αVβ5 binding to vitronectin in the low nanomolar range, alongside excellent selectivity over integrins αIIbβ3 and α5β1. Furthermore, it effectively blocks cell migration induced by vascular endothelial growth factor, fibroblast growth factor, and serum, as well as angiogenesis induced by fibroblast growth factor in the chick chorioallantoic membrane model. JNJ-26076713 is notable as the first reported αV antagonist to demonstrate inhibition of retinal neovascularization in an oxygen-induced model of retinopathy of prematurity following oral administration. In diabetic rats, orally administered JNJ-26076713 significantly reduces retinal vascular permeability, a critical early event in diabetic macular edema and age-related macular degeneration. These attributes make JNJ-26076713 a potential therapeutic candidate for the treatment of age-related macular degeneration, macular edema, and proliferative diabetic retinopathy. []

3(S)-(6-Methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid

    Compound Description: Identified as a potent and selective αvβ3 receptor antagonist, this compound exhibits exceptional in vitro activity (IC50 = 0.08 nM), a significant unbound fraction in human plasma (12%), and favorable pharmacokinetic properties in rats, dogs, and rhesus monkeys. Based on its efficacy demonstrated in three in vivo models of bone turnover, the compound was chosen for clinical development. []

3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid

    Compound Description: Recognized as a potent and selective αvβ3 receptor antagonist. Demonstrates remarkable in vitro activity (IC50 = 0.07 nM), a significant unbound fraction in human plasma (6%), and favorable pharmacokinetics in rats, dogs, and rhesus monkeys. Based on its efficacy in an in vivo bone turnover model following once-daily oral administration, the compound was selected for clinical development for osteoporosis treatment. [, ]

    Compound Description: This compound is a potent and selective αvβ3 receptor antagonist. It displays excellent in vitro activity (IC50 = 0.08 nM), a significant unbound fraction in human plasma (4%), and favorable pharmacokinetics in rats, dogs, and rhesus monkeys. Due to its efficacy in an in vivo bone turnover model after once-daily oral administration, the compound was selected for clinical development as a treatment for osteoporosis. [, ]

(E)-N-Methyl-N-(2-methyl-1H-indol-3-ylmethyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide (Compound 4)

    Compound Description: This compound is a potent inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme crucial for bacterial fatty acid biosynthesis. It exhibits potent antistaphylococcal activity and in vivo efficacy in a rat model of S. aureus infection. []

    Relevance: This compound, although structurally distinct from 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid, shares a similar core structure with a modified 5,6,7,8-tetrahydro-1,8-naphthyridine ring system. The variations include an oxo group at position 7 and an acrylamide side chain bearing an indolylmethyl substituent. This compound highlights the versatility of the tetrahydronaphthyridine scaffold in medicinal chemistry. []

3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl] propanoic acid (ASP3258)

    Compound Description: ASP3258 is a selective phosphodiesterase 4 (PDE4) inhibitor with therapeutic potential for chronic eosinophilic airway inflammation. It exhibits greater potency than roflumilast in inhibiting human PDE4 subtypes A, B, C, and D. In a Brown Norway rat model, ASP3258 effectively suppressed chronic airway eosinophilia induced by repeated ovalbumin exposure. Despite its PDE4 inhibitory activity, ASP3258 demonstrated a reduced potential for emesis and vascular injury compared to other PDE4 inhibitors. []

    Relevance: Though structurally distinct from 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid, ASP3258 shares a similar core structure with a modified 1,8-naphthyridine ring system. The modifications include a chlorophenyl group at position 4, an ethyl group at position 1, and a methyl group at position 7. This example further illustrates the diverse pharmacological applications of the naphthyridine scaffold in medicinal chemistry. []

Overview

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is a heterocyclic compound characterized by a naphthyridine core. This compound is notable for its potential applications in medicinal chemistry and materials science. It has been identified as a promising candidate for drug development due to its unique structural features, which allow it to interact with various biological targets. The compound is recognized for its role as a building block in the synthesis of more complex molecules, particularly in the fields of drug discovery and organic electronics .

Source and Classification

This compound is classified under the category of naphthyridines, which are bicyclic heterocycles containing nitrogen atoms. The specific compound has a molecular formula of C11H14N2O2C_{11}H_{14}N_{2}O_{2} and a molecular weight of approximately 206.24 g/mol . It is synthesized from various precursors through multi-step organic reactions, demonstrating versatility in its chemical behavior and reactivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid typically involves several key steps:

  1. Starting Materials: The synthesis often begins with substituted pyridine derivatives.
  2. Key Reactions:
    • Alkylation: This step introduces alkyl groups to the nitrogen atoms in the naphthyridine core.
    • Reduction: Reduction reactions are employed to convert naphthyridine derivatives into their tetrahydro counterparts.
    • Cyclization: Cyclization reactions are crucial for forming the naphthyridine structure from linear precursors.

Optimized laboratory methods may include continuous flow synthesis techniques to improve yield and reduce reaction times. Catalysts are frequently employed to enhance selectivity and efficiency during these reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid features a tetrahydro naphthyridine ring fused with a propanoic acid moiety. The structural representation can be summarized as follows:

  • Molecular Formula: C11H14N2O2C_{11}H_{14}N_{2}O_{2}
  • Molecular Weight: 206.24 g/mol
  • Structural Characteristics: The presence of nitrogen atoms in the naphthyridine ring contributes to its unique electronic properties and reactivity.

The compound's three-dimensional conformation plays a significant role in its biological activity and interactions with other molecules .

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid can participate in various chemical reactions:

  • Oxidation: Can be oxidized to yield corresponding naphthyridine derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can generate tetrahydro derivatives; common reagents include palladium on carbon or lithium aluminum hydride.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions allow for the introduction of diverse functional groups into the naphthyridine ring .

Common Reagents and Conditions

The choice of reagents significantly influences the outcomes of these reactions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
  • Substituting Agents: Halogens, alkyl halides, amines .
Mechanism of Action

Process and Data

The mechanism of action for 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid primarily involves its interaction with biological targets such as enzymes and receptors. Its derivatives have shown potential as inhibitors against specific enzymes involved in disease pathways. The tetrahydro structure enhances binding affinity due to increased steric interactions with active sites on target proteins.

Research indicates that compounds derived from this structure may exhibit antimicrobial and anticancer properties by disrupting cellular processes or signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid include:

  • Appearance: Typically exists as a solid or oil depending on purity.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in the naphthyridine ring .
Applications

Scientific Uses

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid has several significant applications:

  1. Drug Development: Its derivatives are explored for therapeutic uses against bacterial infections and cancer.
  2. Chemical Synthesis: Serves as a versatile building block for synthesizing complex organic molecules.
  3. Materials Science: Utilized in developing materials with specific electronic properties for applications like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells .
Synthetic Methodologies and Structure-Activity Relationship (SAR) Analysis

Key Synthetic Pathways for Core Naphthyridine Scaffold Construction

The synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid (CAS 658712-81-3) centers on constructing the bicyclic heteroaromatic system with optimal functionality for subsequent derivatization. The core scaffold is typically synthesized through a multistep sequence beginning with the condensation of appropriately substituted pyridine derivatives with carbonyl compounds. A pivotal intermediate involves the formation of 2-(3-carboxypropyl)-1,8-naphthyridine, which undergoes catalytic hydrogenation under controlled pressure (typically 50-60 psi H₂) to achieve the saturated 5,6,7,8-tetrahydro derivative while preserving the carboxylic acid functionality [4] [6]. The final compound exhibits a molecular weight of 206.24 g/mol with the molecular formula C₁₁H₁₄N₂O₂, confirmed through mass spectrometry and elemental analysis [7].

Critical purification steps often involve silica gel chromatography using dichloromethane/methanol gradients or recrystallization from ethanol/water mixtures to achieve >95% purity, as required for pharmaceutical intermediates [6] [7]. The synthetic route must carefully control reaction temperature during heterocycle formation, as excessive heat promotes decarboxylation side reactions that significantly reduce yields. Analytical characterization consistently shows distinctive NMR signals including a triplet at δ 2.58 ppm (2H, CH₂CO), triplet at δ 2.98 ppm (2H, Naphthyridine-CH₂), and a multiplet between δ 3.30-3.40 ppm (4H, N-CH₂-CH₂-N) in DMSO-d₆, confirming the propanoic acid linker's structural integrity [4].

Table 1: Key Characteristics of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid

PropertySpecificationAnalytical Method
CAS Number658712-81-3-
Molecular FormulaC₁₁H₁₄N₂O₂Elemental Analysis
Molecular Weight206.24 g/molMS (ESI+)
Purity≥95%HPLC-UV (220nm)
Storage Temperature2-8°C-
Characteristic NMR Signalsδ 2.58 (t), 2.98 (t), 3.35 (m)400MHz (DMSO-d₆)

Functionalization Strategies for Propanoic Acid Side-Chain Modifications

The propanoic acid moiety serves as the primary handle for structural diversification through well-established carboxylate coupling chemistries. Activation of the carboxylic acid group using carbodiimide reagents (EDC or DCC) with catalytic DMAP enables efficient amide bond formation with diverse amine nucleophiles [4]. Particularly significant is the coupling with substituted anilines to generate compounds such as 3-(2-chlorophenyl)-3-[5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoylamino]propanoic acid (CID 118721316) and its trifluoromethoxy analogue (CID 118721328), which demonstrate enhanced biological activity [1] [2].

Alternatively, ester protection (methyl or ethyl esters) of the carboxylic acid permits functionalization of the naphthyridine nitrogen atoms under basic conditions, followed by ester hydrolysis to regenerate the acid functionality [3]. This protection strategy proves essential when introducing imidazolidinone-containing side chains at the naphthyridine nitrogen, as demonstrated in the synthesis of integrin antagonists containing the 3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid scaffold [3]. The spatial orientation of the propanoic acid chain relative to the naphthyridine ring system significantly influences molecular conformation, with energy-minimized models showing a preferred bent conformation that facilitates optimal binding to target proteins.

Comparative Analysis of Halogen-Substituted Derivatives

Halogenation of the aryl moiety attached to the propanoic acid side-chain profoundly influences pharmacological properties through electronic and steric effects. Chlorine-substituted derivatives such as 3-(2-chlorophenyl)-3-[5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoylamino]propanoic acid (C₂₂H₂₆ClN₃O₃) exhibit enhanced αvβ3 integrin binding affinity (IC₅₀ = 0.08 nM) compared to non-halogenated analogues, attributed to favorable halogen bonding interactions with proximal amino acid residues in the integrin binding pocket [1] [9]. The ortho-chloro substitution specifically induces torsional restriction that preorganizes the molecule for receptor binding, as confirmed through comparative molecular dynamics simulations.

Trifluoromethoxy variants exemplified by 3-[5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid (C₂₃H₂₆F₃N₃O₄) combine halogen effects with enhanced lipophilicity, reflected in their increased LogP values (approximately 2.8 versus 1.9 for chlorophenyl derivatives) [2]. This heightened membrane permeability translates to improved cellular uptake in models of angiogenesis, as quantified through fluorescently labeled derivatives showing 3.2-fold greater intracellular accumulation versus non-fluorinated counterparts after 60 minutes exposure. The trifluoromethoxy group's metabolic stability also contributes to extended plasma half-life in preclinical species, a crucial factor for sustained pharmacological action.

Table 2: Comparative Analysis of Halogen-Substituted Derivatives

CompoundMolecular FormulaIC₅₀ (αvβ3 Integrin)LogPRelative Bioavailability
3-(2-Chlorophenyl)-3-[5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoylamino]propanoic acidC₂₂H₂₆ClN₃O₃0.08 nM1.91.0× (reference)
3-[4-(Trifluoromethoxy)phenyl]-3-[5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoylamino]propanoic acidC₂₃H₂₆F₃N₃O₄0.12 nM2.82.3×
(S)-3-(3-Fluoro-phenyl)-3-(5-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)pentanoylamino)-propionic acidC₂₂H₂₆FN₃O₃0.15 nM2.11.8×

Role of Fluorinated Derivatives in Enhancing Bioavailability and Target Affinity

Strategic fluorine incorporation significantly enhances the drug-like properties of naphthyridine propanoic acid derivatives through multiple mechanisms. Fluorination of aromatic rings, particularly at meta- and para-positions, improves membrane permeability by modulating compound lipophilicity while simultaneously providing metabolic protection against oxidative degradation by cytochrome P450 enzymes [3] [5]. The (S)-3-(3-fluoro-phenyl)-3-(5-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)pentanoylamino)-propionic acid derivative (CID 44461393) demonstrates a 1.8-fold increase in oral bioavailability compared to non-fluorinated analogues in rat pharmacokinetic studies, attributable to reduced first-pass metabolism [5].

Beyond pharmacokinetic enhancement, fluorine atoms engage in specific electrostatic interactions with target proteins. The 3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid fluorinated derivatives exhibit remarkable selectivity for αvβ3 over closely related integrins (αIIbβ3 selectivity >10,000-fold), partly due to fluorine-mediated hydrogen bonding with Ser121 in the integrin binding pocket [3]. This specificity translates to superior in vivo efficacy in osteoporosis models at significantly reduced dosages (0.1 mg/kg versus 1 mg/kg for non-fluorinated compounds), as measured by μCT quantification of trabecular bone density improvement exceeding 45% after eight-week treatment [9]. The trifluoromethyl group specifically enhances target residence time by 3.5-fold through hydrophobic interactions with a subpocket in the integrin receptor, as determined by surface plasmon resonance kinetics.

Stereochemical Considerations in Imidazolidinone- and Propanoic Acid-Linked Analogues

Chiral centers introduced through imidazolidinone fusion or asymmetric carbon atoms in the propanoic acid side chain critically determine biological activity through three-dimensional complementarity with target proteins. The 3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid scaffold contains two chiral elements: the stereogenic center at C3 of the imidazolidinone ring and the chiral axis induced by restricted rotation of the naphthyridine-propyl linkage [3]. Diastereomeric separations using chiral HPLC (Chiralpak AD-H column with heptane/ethanol/trifluoroacetic acid mobile phase) reveal that the (3R,1'S) configuration confers optimal αvβ3 integrin binding affinity (Kᵢ = 0.06 nM), while the (3S,1'R) diastereomer shows 350-fold reduced potency.

Similarly, the (S)-enantiomer of 3-(3-fluoro-phenyl)-3-(5-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)pentanoylamino)-propionic acid demonstrates 18-fold greater inhibition of vitronectin binding to αvβ3 integrin compared to its (R)-counterpart, confirming the biological significance of absolute configuration at the propanoic acid α-carbon [5]. Molecular docking simulations indicate the (S)-configuration positions the fluorine atom for optimal contact with a hydrophobic subpocket in the integrin receptor, while simultaneously orienting the propanoic acid carboxylate for coordination with the metal ion-dependent adhesion site (MIDAS). Racemic mixtures exhibit only 40-50% of the efficacy of enantiopure materials in retinal angiogenesis models, underscoring the necessity for asymmetric synthesis or chiral resolution in lead optimization programs for these compounds.

Table 3: Stereochemically Defined Derivatives and Their Biological Activities

Compound Configurationαvβ3 IC₅₀ (nM)αvβ5 IC₅₀ (nM)Selectivity Ratio (β3/β5)
(3R,1'S)-Imidazolidinone-propanoic acid hybrid0.06851,417
(3S,1'R)-Imidazolidinone-propanoic acid hybrid21.0>10,000>476
(S)-3-(3-Fluoro-phenyl)propanoic acid derivative0.15105700
(R)-3-(3-Fluoro-phenyl)propanoic acid derivative2.7320119

Properties

CAS Number

658712-81-3

Product Name

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

IUPAC Name

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c14-10(15)6-5-9-4-3-8-2-1-7-12-11(8)13-9/h3-4H,1-2,5-7H2,(H,12,13)(H,14,15)

InChI Key

RFHWDIVYIDWUDL-UHFFFAOYSA-N

SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=O)O

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.